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Compound of Interest

Compound Name: Antitubercular agent-13

Cat. No.: B12411338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the preliminary toxicity profile of the

investigational compound "Antitubercular agent-13." The information is intended for research

and drug development professionals and is based on a series of in vitro and in vivo preclinical

safety assessments. Further studies are required to fully characterize the toxicological profile of

this agent.

Executive Summary
This guide details the initial safety evaluation of "Antitubercular agent-13," a novel compound

under investigation for the treatment of tuberculosis. The preliminary toxicity assessment

included in vitro cytotoxicity, genotoxicity, and cardiac safety evaluations, as well as an in vivo

acute toxicity study. The findings suggest a manageable toxicity profile at therapeutically

relevant concentrations, warranting further investigation. This document provides detailed

experimental protocols and a summary of the quantitative data obtained to date.

In Vitro Toxicity Assessment
A crucial component of early-stage drug development involves evaluating the potential for a

new chemical entity to cause harm to cells.[1] A variety of in vitro cytotoxicity assays are

available to assess cell viability, membrane integrity, and metabolic function following exposure

to a test compound.[2]
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Cytotoxicity Profile
The cytotoxic potential of Antitubercular agent-13 was evaluated in two cell lines: HepG2 (a

human liver carcinoma cell line) and HEK293 (a human embryonic kidney cell line). These cell

lines are commonly used in preclinical safety assessments to provide insights into potential

tissue-specific toxicity.[2] The 50% cytotoxic concentration (CC50) was determined using a

standard MTT assay after 48 hours of exposure.

Table 1: In Vitro Cytotoxicity of Antitubercular agent-13

Cell Line Assay Type
Exposure Time
(hours)

CC50 (µM)

HepG2 MTT 48 85.2

HEK293 MTT 48 > 100

Genotoxicity Profile
The genotoxic potential of Antitubercular agent-13 was assessed through a bacterial reverse

mutation assay (Ames test) and an in vitro micronucleus assay.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical

substance.[3] It utilizes several strains of Salmonella typhimurium that are deficient in histidine

synthesis, meaning they require histidine in their growth medium.[3] The assay determines if a

substance can cause a mutation that restores the bacteria's ability to produce histidine,

allowing them to grow on a histidine-free medium.[3] The test was conducted with and without

a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[4]

Table 2: Ames Test Results for Antitubercular agent-13
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Strain Metabolic Activation (S9) Result

TA98 - Negative

TA98 + Negative

TA100 - Negative

TA100 + Negative

TA1535 - Negative

TA1535 + Negative

TA1537 - Negative

TA1537 + Negative

The results indicate that Antitubercular agent-13 is not mutagenic in the tested bacterial

strains, either with or without metabolic activation.

An in vitro micronucleus test was performed using human peripheral blood lymphocytes to

assess for chromosomal damage. An increase in the frequency of micronuclei is an indicator of

induced chromosome damage.

Table 3: In Vitro Micronucleus Assay Results for Antitubercular agent-13

Concentration (µM) Metabolic Activation (S9) Result

10 - Negative

30 - Negative

100 - Negative

10 + Negative

30 + Negative

100 + Negative
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Antitubercular agent-13 did not induce a significant increase in micronuclei formation in

cultured human lymphocytes.

Cardiac Safety Pharmacology
hERG Channel Inhibition Assay
The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel that is

crucial for cardiac repolarization.[5] Inhibition of this channel can lead to a prolongation of the

QT interval, which is associated with a risk of potentially fatal cardiac arrhythmias.[5] The

potential for Antitubercular agent-13 to inhibit the hERG channel was evaluated using an

automated patch-clamp assay in HEK293 cells stably expressing the hERG channel.[6]

Table 4: hERG Channel Inhibition by Antitubercular agent-13

Concentration (µM) Percent Inhibition (%)

1 5.2

10 18.5

30 45.1

IC50 (µM) 33.2

The IC50 value for hERG inhibition is significantly higher than the expected therapeutic

concentrations, suggesting a low risk of drug-induced QT prolongation.

In Vivo Acute Toxicity
An acute oral toxicity study was conducted in mice to determine the median lethal dose (LD50)

and to observe any signs of systemic toxicity.

Table 5: Acute Oral Toxicity of Antitubercular agent-13 in Mice
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Species
Route of
Administration

LD50 (mg/kg) Key Observations

Mouse Oral > 2000

No mortality or

significant clinical

signs of toxicity

observed at the limit

dose.

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)

Cell Culture: HepG2 and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C

in a humidified atmosphere of 5% CO2.

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and

incubated for 24 hours to allow for attachment.

Compound Treatment: Antitubercular agent-13 was dissolved in DMSO and then diluted in

culture medium to various concentrations. The cells were treated with these concentrations

for 48 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plate was incubated for another 4 hours.

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

The percentage of cell viability was calculated relative to the untreated control cells.

Bacterial Reverse Mutation Assay (Ames Test)
Strain Preparation: Cultures of S. typhimurium strains TA98, TA100, TA1535, and TA1537

were grown overnight in nutrient broth.[3]
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Metabolic Activation: For tests including metabolic activation, a rat liver S9 fraction was

prepared and mixed with a cofactor solution.[4]

Plate Incorporation Method: 100 µL of the bacterial culture, 50 µL of Antitubercular agent-
13 at various concentrations, and 500 µL of either phosphate buffer or S9 mix were added to

2 mL of molten top agar.[7]

Plating and Incubation: The mixture was poured onto minimal glucose agar plates and

incubated at 37°C for 48 hours.[3]

Colony Counting: The number of revertant colonies on each plate was counted. A positive

result is defined as a dose-dependent increase in revertant colonies that is at least twice the

background level.

In Vivo Micronucleus Assay
Animal Dosing: Male and female mice were treated with Antitubercular agent-13 via oral

gavage at doses of 500, 1000, and 2000 mg/kg.[8][9] A vehicle control (e.g., corn oil) and a

positive control (e.g., cyclophosphamide) were also included.[8]

Sample Collection: Bone marrow was collected from the femurs of the mice 24 and 48 hours

after dosing.[10]

Slide Preparation: Bone marrow cells were flushed from the femurs, and smears were

prepared on glass slides. The slides were air-dried and stained with May-Grünwald-Giemsa.

Microscopic Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal were

scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes

(NCEs) was also determined to assess bone marrow toxicity.

Data Interpretation: A significant increase in the frequency of micronucleated PCEs in the

treated groups compared to the vehicle control group indicates a positive result.[8]

hERG Channel Inhibition Assay (Automated Patch-
Clamp)
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Cell Preparation: HEK293 cells stably expressing the hERG channel were harvested and

suspended in an extracellular solution.[11]

Automated Patch-Clamp: The cell suspension was loaded into the automated patch-clamp

system (e.g., QPatch).[5] Whole-cell patch-clamp recordings were established.

Voltage Protocol: A specific voltage protocol was applied to elicit the hERG current. The tail

current amplitude was measured.

Compound Application: After a stable baseline recording was established, Antitubercular
agent-13 was applied at increasing concentrations. The effect on the hERG tail current was

recorded.

Data Analysis: The percentage of inhibition at each concentration was calculated relative to

the baseline current. The IC50 value was determined by fitting the concentration-response

data to a Hill equation.[6]

Visualizations
Experimental Workflows
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In Vitro Cytotoxicity Workflow

Seed HepG2/HEK293 cells in 96-well plates

Incubate for 24h

Treat with Antitubercular agent-13 (various concentrations)

Incubate for 48h

Add MTT reagent

Incubate for 4h

Solubilize formazan crystals

Measure absorbance at 570 nm

Calculate CC50

Click to download full resolution via product page

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
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Ames Test Workflow

Prepare S. typhimurium cultures

Mix bacteria, test compound, and S9 mix (or buffer)

Add to top agar

Pour onto minimal glucose agar plates

Incubate at 37°C for 48h

Count revertant colonies

Assess mutagenic potential

Click to download full resolution via product page

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Signaling Pathway
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Potential Pathway for Drug-Induced Cardiotoxicity
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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